2-Cyano-N-(4-methyl-2-benzothiazolyl)acetamide
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Overview
Description
2-Cyano-N-(4-methyl-2-benzothiazolyl)acetamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(4-methyl-2-benzothiazolyl)acetamide typically involves the cyanoacetylation of amines. One common method is the reaction of 4-methyl-2-aminobenzothiazole with cyanoacetic acid or its esters under basic conditions. The reaction is usually carried out in the presence of a catalyst such as triethylamine in a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent-free methods and green chemistry approaches are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-(4-methyl-2-benzothiazolyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other nucleophiles.
Condensation Reactions: The compound can participate in condensation reactions to form heterocyclic compounds.
Cyclization Reactions: It can undergo cyclization to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium carbonate in solvents such as methanol or dimethylformamide.
Condensation Reactions: Aldehydes or ketones in the presence of acidic or basic catalysts.
Cyclization Reactions: Heating with appropriate reagents like phenacyl bromide in ethanol.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry due to their potential biological activities .
Scientific Research Applications
2-Cyano-N-(4-methyl-2-benzothiazolyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral activities.
Industry: Utilized in the development of new materials, including fluorescent dyes and imaging agents
Mechanism of Action
The mechanism of action of 2-Cyano-N-(4-methyl-2-benzothiazolyl)acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-N-(2-nitrophenyl)acetamide
- 2-Cyano-N-(4-methoxybenzyl)acetamide
- 2-Cyano-N-(2-chlorophenyl)acetamide
Uniqueness
2-Cyano-N-(4-methyl-2-benzothiazolyl)acetamide stands out due to its unique benzothiazole scaffold, which imparts distinct biological activities. Its methyl group at the 4-position enhances its lipophilicity, potentially improving its bioavailability and efficacy compared to other similar compounds .
Properties
CAS No. |
160893-84-5 |
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Molecular Formula |
C11H9N3OS |
Molecular Weight |
231.28 g/mol |
IUPAC Name |
2-cyano-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H9N3OS/c1-7-3-2-4-8-10(7)14-11(16-8)13-9(15)5-6-12/h2-4H,5H2,1H3,(H,13,14,15) |
InChI Key |
IAYWDBNJLASWPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC#N |
Origin of Product |
United States |
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